molecular formula C11H20N2O B7590641 Azepan-1-yl(pyrrolidin-1-yl)methanone

Azepan-1-yl(pyrrolidin-1-yl)methanone

Cat. No. B7590641
M. Wt: 196.29 g/mol
InChI Key: QCQAGICHPMITJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azepan-1-yl(pyrrolidin-1-yl)methanone is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as APICA and is a synthetic cannabinoid. The purpose of

Scientific Research Applications

APICA has been studied for its potential applications in scientific research, particularly in the field of cannabinoid research. This compound has been shown to have binding affinity for the CB1 and CB2 receptors, which are important targets for the development of new drugs. APICA has also been studied for its potential use as a tool in the study of the endocannabinoid system.

Mechanism of Action

The mechanism of action of APICA is not fully understood, but it is believed to act as a partial agonist at the CB1 and CB2 receptors. This compound has been shown to have a higher affinity for the CB1 receptor than the CB2 receptor. APICA has also been shown to have some activity at the TRPV1 receptor.
Biochemical and Physiological Effects:
APICA has been shown to have a number of biochemical and physiological effects. This compound has been shown to inhibit the uptake of the neurotransmitter dopamine, which may contribute to its psychoactive effects. APICA has also been shown to have some activity at the GABA-A receptor, which may contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

One advantage of using APICA in lab experiments is that it has a high binding affinity for the CB1 receptor, which is an important target for the development of new drugs. However, one limitation of using APICA in lab experiments is that it is a synthetic cannabinoid, and there is limited information available on its safety and toxicity.

Future Directions

For the study of APICA include the development of new drugs, the study of the endocannabinoid system, and further research on its safety and toxicity.

Synthesis Methods

APICA can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis of APICA involves the reaction of 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid with pyrrolidine and then with azepane. The final product is then purified using chromatography techniques.

properties

IUPAC Name

azepan-1-yl(pyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c14-11(13-9-5-6-10-13)12-7-3-1-2-4-8-12/h1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQAGICHPMITJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azepan-1-yl(pyrrolidin-1-yl)methanone

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